7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a methyl group at the 4th position, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves multiple steps:
Starting Material: The synthesis begins with a suitable chromone derivative.
Benzyloxy Substitution: The benzyloxy group is introduced at the 7th position using benzyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group is introduced at the 4th position using methyl iodide and a base.
Oxidation: The oxo group at the 2nd position is introduced through an oxidation reaction, often using Jones oxidation.
Nitrile Formation: The carbonitrile group at the 3rd position is introduced using a cyanation reaction, typically with a reagent like sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Biological Studies: It is used as a probe to study enzyme interactions, particularly with monoamine oxidase B (MAO-B).
Chemical Biology: It serves as a scaffold for the development of fluorescent probes for cellular imaging.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Another chromene derivative with similar biological activities.
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: Known for its potent MAO-B inhibitory activity.
Uniqueness
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzyloxy group, a methyl group, an oxo group, and a carbonitrile group makes it a versatile scaffold for further chemical modifications and biological studies.
Properties
Molecular Formula |
C18H13NO3 |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-methyl-2-oxo-7-phenylmethoxychromene-3-carbonitrile |
InChI |
InChI=1S/C18H13NO3/c1-12-15-8-7-14(21-11-13-5-3-2-4-6-13)9-17(15)22-18(20)16(12)10-19/h2-9H,11H2,1H3 |
InChI Key |
ZHMXKSBYYQERTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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